molecular formula C18H17ClN2O2 B2860411 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole CAS No. 637325-18-9

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole

Cat. No. B2860411
CAS RN: 637325-18-9
M. Wt: 328.8
InChI Key: ZDWDIGXHOIMXJP-UHFFFAOYSA-N
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Description

The compound “1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a 6-chloro-4H-1,3-benzodioxin-8-yl)methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the benzimidazole and benzodioxin components), a heterocyclic ring (in the benzimidazole), and a halogen (the chlorine atom). The presence of these functional groups would influence the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole core might undergo reactions typical of aromatic heterocycles, while the chlorine atom might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a halogen might make the compound relatively nonpolar and lipophilic .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The study and application of this compound would depend on its biological activity and potential uses. It could be of interest in various fields, such as medicinal chemistry, if it shows promising biological activity .

properties

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-3-16-17(4-12(11)2)21(9-20-16)7-13-5-15(19)6-14-8-22-10-23-18(13)14/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWDIGXHOIMXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC4=C3OCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole

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